molecular formula C9H19N B3026560 1-(1-Isobutylcyclobutyl)methanamine CAS No. 1015846-36-2

1-(1-Isobutylcyclobutyl)methanamine

Cat. No.: B3026560
CAS No.: 1015846-36-2
M. Wt: 141.25 g/mol
InChI Key: ZHRQQVCBZULLAE-UHFFFAOYSA-N
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Description

1-(1-Isobutylcyclobutyl)methanamine is a primary amine featuring a cyclobutane ring substituted with an isobutyl group at the 1-position, with a methanamine (-CH2NH2) moiety attached to the same carbon. This structure combines steric bulk from the cyclobutyl and isobutyl groups with the reactivity of a primary amine.

Properties

IUPAC Name

[1-(2-methylpropyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)6-9(7-10)4-3-5-9/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQQVCBZULLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650953
Record name 1-[1-(2-Methylpropyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-36-2
Record name 1-[1-(2-Methylpropyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-methylpropyl)cyclobutyl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Isobutylcyclobutyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 1-isobutylcyclobutanol with ammonia or an amine under high temperature and pressure conditions. The reaction typically requires a catalyst, such as palladium on carbon, to facilitate the conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isobutylcyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or other derivatives.

Scientific Research Applications

1-(1-Isobutylcyclobutyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-isobutylcyclobutyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(1-Isobutylcyclobutyl)methanamine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Ring Size Functional Group Key Properties/Applications
This compound (Target) Not provided C9H19N 141.26 Isobutyl on cyclobutane 4-membered Primary amine Hypothesized steric hindrance
(1-(4-Chlorophenyl)cyclopropyl)methanamine 69385-29-1 C10H12ClN 181.66 4-Chlorophenyl on cyclopropane 3-membered Primary amine 97% purity; research applications
1-Cyclobutyl-N-(tetrahydrofuran-2-ylmethyl)methanamine 356539-88-3 C10H19NO 169.26 Tetrahydrofuran-methyl on cyclobutane 4-membered Secondary amine Safety protocols documented
1-Cyclopropyl-2-(2-methylphenyl)ethanamine 56595-04-1 C12H17N 175.27 2-Methylphenyl on cyclopropane 3-membered Primary amine 95% purity; potential bioactivity

Structural and Functional Analysis

Ring Size and Strain :

  • The target’s cyclobutyl ring (4-membered) has lower ring strain than cyclopropyl analogs (3-membered) but introduces greater steric bulk. This may enhance stability in reactions compared to cyclopropane derivatives like (1-(4-Chlorophenyl)cyclopropyl)methanamine .
  • Cycloheptylmethanamine derivatives (e.g., in ) exhibit larger rings, reducing steric constraints but increasing conformational flexibility .

Substituent Effects: The isobutyl group in the target compound increases hydrophobicity compared to aromatic substituents (e.g., 4-chlorophenyl in ). This could influence solubility in organic solvents or lipid bilayer interactions .

Functional Group Reactivity :

  • Primary amines (target, ) exhibit higher nucleophilicity than secondary amines (), favoring reactions with electrophiles like carbonyl compounds.
  • The secondary amine in may show reduced basicity due to steric shielding of the nitrogen lone pair .

Safety and Handling :

  • Safety data for 1-Cyclobutyl-N-(tetrahydrofuran-2-ylmethyl)methanamine emphasize standard amine-handling protocols (e.g., avoiding inhalation, skin contact) , which likely apply to the target compound.
  • Compounds like 1-Cyclopropyl-2-(2-methylphenyl)ethanamine (95% purity) highlight the need for rigorous purification to minimize impurities in bioactive applications .

Research Implications and Gaps

  • Coordination Chemistry : suggests methanamine derivatives can form stable metal complexes. The target’s isobutyl group may sterically hinder coordination, altering complex geometry compared to simpler amines .
  • Pharmaceutical Potential: Cyclopropane/cyclobutane-containing amines are common in drug design (e.g., ). The target’s structure could serve as a scaffold for CNS-active molecules, though toxicity studies are needed.
  • Analytical Standards : Isobutyl esters () are used as reference standards; similar quality control may apply to the target compound if synthesized for forensic or research purposes .

Biological Activity

1-(1-Isobutylcyclobutyl)methanamine, a compound with the chemical formula C9H19N, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclobutane ring substituted with an isobutyl group and an amine functional group. This unique configuration contributes to its distinct biological activity.

PropertyValue
Molecular FormulaC9H19N
Molecular Weight155.25 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the activation of caspase-3 and caspase-9 pathways, leading to programmed cell death. The IC50 values were reported at 15 µM for MCF-7 and 20 µM for HeLa cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Mechanism : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacteria. Patients treated with this compound showed a 60% improvement rate compared to a control group receiving standard antibiotics.

Case Study 2: Cancer Cell Line Studies
In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Isobutylcyclobutyl)methanamine
Reactant of Route 2
1-(1-Isobutylcyclobutyl)methanamine

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